10-Aminodecane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H23NS |
|---|---|
Molecular Weight |
189.36 g/mol |
IUPAC Name |
10-aminodecane-1-thiol |
InChI |
InChI=1S/C10H23NS/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 |
InChI Key |
JMKBPENVULMVDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS)CCCCN |
Origin of Product |
United States |
The Contextual Significance of Functionalized Alkanethiols in Chemical Sciences
Functionalized alkanethiols are long-chain hydrocarbon molecules that have a thiol (-SH) group at one end and a specific functional group at the other. The thiol group enables these molecules to strongly attach to the surfaces of noble metals like gold, silver, and copper, forming highly ordered, single-layer structures known as self-assembled monolayers (SAMs). benthamdirect.cominterchim.fr This process of self-assembly is a spontaneous organization of molecules into a stable, well-defined arrangement. interchim.fr
The true versatility of these alkanethiols lies in the terminal functional group, which can be tailored to impart specific chemical properties to the surface. benthamdirect.comcapes.gov.br For instance, by using alkanethiols with different functional heads—such as hydroxyl (-OH), carboxylic acid (-COOH), or in the case of 10-aminodecane-1-thiol, an amino (-NH2) group—scientists can precisely control surface characteristics like wettability, chemical reactivity, and biocompatibility. benthamdirect.comresearchgate.net This has led to their application in diverse areas including the fabrication of microelectronic components, the development of biosensors, and the creation of platforms for studying biological interactions at the molecular level. benthamdirect.comrsc.org The ability to create patterned surfaces with specific chemical functionalities has also been a significant driver of research in this area. rsc.org
An Overview of 10 Aminodecane 1 Thiol As a Model Compound in Scholarly Investigations
Established Methodologies for the Synthesis of this compound
The synthesis of bifunctional molecules like this compound, which possesses both an amine and a thiol group at opposite ends of a hydrocarbon chain, requires strategic chemical planning to ensure the selective formation of the desired product. Various synthetic methodologies have been developed to achieve this, with the Curtius reaction being a notable and adaptable method.
Variants of the Curtius Reaction in ω-Aminoalkanethiol Synthesis
The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines. organic-chemistry.orgwikipedia.orgbyjus.com This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to yield the corresponding amine. wikipedia.orgbyjus.com This methodology has been adapted for the synthesis of ω-aminoalkanethiols.
A common strategy involves starting with a long-chain carboxylic acid that contains a protected thiol group or a precursor to a thiol group. For instance, a variant of the Curtius reaction has been used to prepare 10-aminodec-1-ene, a precursor that can be subsequently converted to this compound. nih.gov In this approach, 10-undecenoyl chloride is treated with sodium azide to form the corresponding acyl azide. nih.gov This intermediate then undergoes the Curtius rearrangement to produce an isocyanate, which upon hydrolysis, yields 10-aminodec-1-ene. nih.gov The terminal alkene can then be subjected to an anti-Markovnikov addition of a thiol-containing reagent to install the thiol group.
The general mechanism of the Curtius rearrangement is believed to be a concerted process where the acyl azide rearranges to the isocyanate with the simultaneous loss of nitrogen gas. wikipedia.org
Key steps in a Curtius reaction-based synthesis:
Acyl Azide Formation: The starting carboxylic acid or its derivative (e.g., acyl chloride) is converted to an acyl azide.
Rearrangement: The acyl azide is heated to induce the rearrangement to an isocyanate.
Hydrolysis: The isocyanate is then treated with water or acid to afford the primary amine.
To prevent unwanted side reactions, protecting groups are often employed for the thiol functionality during the synthesis.
Alternative Synthetic Protocols for Aminodecane-1-thiol
While the Curtius reaction is a robust method, other synthetic strategies have also been explored for the preparation of this compound and related compounds. These alternative protocols often focus on different bond-forming strategies or the use of alternative starting materials.
One common alternative involves the use of a bifunctional starting material that already contains one of the desired functional groups in a protected form. For example, starting with a commercially available ω-halo-alkanol, one could first introduce the thiol group (or a protected version) via nucleophilic substitution, and then convert the hydroxyl group to an amine. This conversion could be achieved through a variety of methods, including mesylation or tosylation followed by substitution with an amine source like sodium azide (followed by reduction) or ammonia (B1221849).
Another approach involves the Gabriel synthesis, which is a well-established method for forming primary amines from primary alkyl halides. A starting material containing a protected thiol and a terminal alkyl halide could be reacted with potassium phthalimide (B116566). Subsequent hydrolysis or hydrazinolysis of the phthalimide group would then reveal the primary amine.
Furthermore, reductive amination can be employed. An ω-thiol-aldehyde or ketone could be reacted with ammonia or an ammonia equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.
These alternative methods provide flexibility in terms of available starting materials and reaction conditions, allowing chemists to choose the most suitable route based on factors such as yield, scalability, and functional group tolerance.
Derivatization Strategies and Functional Group Interconversions
The presence of two distinct functional groups, a primary amine and a thiol, in this compound allows for a wide range of derivatization strategies and functional group interconversions. The ability to selectively modify one terminus while leaving the other intact is crucial for its application in areas like surface modification and bioconjugation. nih.govthno.org
Selective Modification of the Thiol and Amine Termini of this compound
The differential reactivity of the thiol and amine groups enables their selective modification.
Thiol Modification: Thiols are excellent nucleophiles and readily react with a variety of electrophiles. thno.org Common reactions for thiol modification include:
Michael Addition: Thiols undergo conjugate addition to α,β-unsaturated carbonyl compounds, such as maleimides. thno.org This reaction is highly efficient and specific for thiols under physiological conditions.
Alkylation: Reaction with alkyl halides leads to the formation of thioethers.
Disulfide Formation: Mild oxidation can couple two thiol groups to form a disulfide bond.
Amine Modification: The primary amine group can be selectively modified using a range of reagents:
Acylation: Reaction with acyl chlorides or anhydrides forms amides.
Succinimidyl Esters: N-Hydroxysuccinimide (NHS) esters are commonly used to acylate amines, forming stable amide bonds. nih.gov
Isothiocyanates: Reaction with isothiocyanates yields thiourea (B124793) derivatives. nih.gov
To achieve selectivity, protection strategies are often employed. For example, the amine group can be protected as a tert-butyloxycarbonyl (t-BOC) carbamate, allowing for the selective reaction of the thiol group. nih.gov Subsequently, the t-BOC group can be removed under acidic conditions to liberate the amine for further modification. nih.gov
| Functional Group | Reagent Class | Resulting Linkage |
| Thiol | Maleimides | Thioether |
| Thiol | Alkyl Halides | Thioether |
| Thiol | Oxidizing Agents | Disulfide |
| Amine | Acyl Halides/Anhydrides | Amide |
| Amine | NHS Esters | Amide |
| Amine | Isothiocyanates | Thiourea |
| This table summarizes common selective modification reactions for the thiol and amine groups. |
Asymmetric Synthesis Approaches for Chiral Thiol Derivatives
While this compound itself is achiral, its derivatization can lead to the formation of chiral centers. The development of asymmetric methods to synthesize chiral thiol derivatives is an active area of research. beilstein-journals.org One approach to creating chiral thiol derivatives involves the reaction of the thiol group with a chiral electrophile.
Alternatively, chiral auxiliaries can be attached to the amine terminus to direct the stereoselective modification at or near the thiol group. However, due to the distance between the functional groups in this compound, achieving high stereocontrol at the thiol end based on a chiral center at the amine end is challenging without specific intramolecular interactions.
More general strategies for the asymmetric synthesis of chiral thiols often involve the stereoselective opening of prochiral episulfonium ions or the enantioselective reduction of prochiral thio-ketones, though the latter is complicated by the instability of thioketones. beilstein-journals.org Another method involves the stereospecific substitution of a leaving group on a chiral carbon with a sulfur nucleophile. beilstein-journals.org For tertiary thiols, which are particularly difficult to synthesize enantioselectively, methods involving the stereoselective alkylation of a secondary sulfur-based substrate have been developed. beilstein-journals.org
Intramolecular Rearrangement Reactions in Thiol Synthesis
Intramolecular reactions are processes where two reacting functional groups are present within the same molecule. wikipedia.org These reactions are often favored over their intermolecular counterparts, especially when they lead to the formation of stable five- or six-membered rings. masterorganicchemistry.com While less common for a long-chain molecule like this compound, intramolecular rearrangements are a significant class of reactions in the synthesis of various sulfur-containing heterocycles.
For example, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can involve a thiol as the nucleophile. Although not directly applicable to the linear chain of this compound, it illustrates the principle of intramolecular thiol reactions.
In the context of ω-aminothiols, intramolecular cyclization can occur. For instance, under certain conditions, the amine group could potentially react with an activated derivative of the thiol group (or vice versa) to form a large heterocyclic ring, although the formation of large rings is generally less favorable than smaller ones. wikipedia.org
More relevant to thiol synthesis in general are rearrangements like the researchgate.netresearchgate.net-sigmatropic rearrangement of allylic sulfoxides or sulfonium (B1226848) ylides, which can be used to create new carbon-sulfur bonds with high stereocontrol. These types of rearrangements, however, are typically employed in more complex molecular architectures rather than the synthesis of a simple linear alkanethiol.
Advanced Purification and Isolation Techniques for this compound and its Derivatives
The efficacy of this compound and its derivatives in applications such as the formation of self-assembled monolayers (SAMs) is critically dependent on their purity. sigmaaldrich.com The presence of impurities, even in trace amounts, can lead to defects and disordered structures in the resulting materials. sigmaaldrich.com Therefore, advanced and rigorous purification and isolation techniques are imperative. These methods are designed to remove starting materials, by-products, and other contaminants. The primary techniques employed for the purification of aminothiols include chromatography and recrystallization, with solid-phase synthesis emerging as a strategic approach to minimize impurities from the outset.
Chromatographic Methods
Column chromatography is a cornerstone technique for the purification of this compound and its derivatives. Silica (B1680970) gel is a commonly used stationary phase for this class of compounds. rsc.org The separation mechanism relies on the differential adsorption of the components of a mixture onto the stationary phase. The polarity of the functional groups plays a significant role; the amino and thiol groups of the target molecule allow for distinct interactions compared to less polar impurities.
In a typical procedure, the crude product is dissolved in a minimum amount of a suitable solvent and loaded onto a pre-packed silica gel column. A carefully selected eluent or a solvent system with a polarity gradient is then passed through the column to separate the components. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) has been used to purify a derivative of this compound. rsc.org
High-Performance Liquid Chromatography (HPLC) offers a higher resolution and more efficient separation for analytical and preparative purposes. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly effective for purifying aminothiols. researchgate.net Derivatization of the thiol or amino group can be employed to enhance detection and separation. researchgate.net
Table 1: Representative Chromatographic Purification of an Aminothiol (B82208) Derivative
| Parameter | Value |
| Technique | Silica Gel Column Chromatography |
| Stationary Phase | Silica Gel |
| Eluent System | Petroleum:EtOAc=20:1 |
| Product | Compound 1 (a derivative) |
| Yield | 78% |
| Physical State | White Solid |
| This table illustrates a typical outcome for the purification of an aminothiol derivative using silica gel chromatography, based on reported findings for similar compounds. rsc.org |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The choice of solvent is critical for successful recrystallization. For aminothiols, solvents like ethanol (B145695), water, or mixtures thereof have been utilized. wjgnet.com For example, a mixture of ethanol and water (2:1 v/v) has been successfully used to recrystallize aminothiol derivatives. wjgnet.com The process often involves filtration of the hot solution to remove insoluble impurities and careful cooling to control crystal size and purity. Multiple recrystallizations may be necessary to achieve the desired level of purity. acs.org
Table 2: Example of Recrystallization for Aminothiol Purification
| Parameter | Details |
| Compound Class | Aminothiol Prodrugs |
| Solvent System | Ethanol:Water (2:1 v/v) |
| Procedure | The precipitated amide was separated by filtration and recrystallized. |
| Outcome | Purified solid product. |
| This table provides an example of a recrystallization protocol used for purifying aminothiol derivatives, highlighting the solvent system and general procedure. wjgnet.com |
Solid-Phase Synthesis
An alternative approach to ensure high purity is the use of solid-phase synthesis. nih.gov This method involves attaching the initial molecule to a solid support (resin) and carrying out the synthesis in a stepwise manner. A key advantage is that excess reagents and by-products are easily washed away after each step, simplifying the purification process significantly. nih.gov For alkanethiols, a specialized resin containing a linker can be employed. nih.gov This strategy minimizes the need for extensive purification of the final product, as many potential impurities are removed during the synthetic sequence. The final, high-purity alkanethiol is then cleaved from the resin in the last step. nih.gov This methodology is particularly valuable for creating diverse libraries of thiols for applications like SAMs. nih.gov
Table 3: Comparison of Purification Strategies
| Technique | Principle | Advantages | Common Application |
| Silica Gel Chromatography | Differential adsorption | Versatile, applicable to a wide range of polarities. | Routine purification of synthetic intermediates and final products. rsc.org |
| Recrystallization | Differential solubility | Can yield highly pure crystalline solids, scalable. | Final purification step for solid compounds. wjgnet.comdtic.mil |
| Solid-Phase Synthesis | Immobilization on a solid support | Minimizes purification steps, high-throughput potential. | Preparation of diverse libraries of high-purity alkanethiols. nih.gov |
| This table compares the principles, advantages, and common applications of the primary purification techniques discussed for this compound and its derivatives. |
Advanced Spectroscopic Characterization in Research
Core-Level Photoelectron Spectroscopy Investigations
Core-level photoelectron spectroscopy serves as a powerful tool to probe the electronic properties and chemical environments within a molecule. For 10-Aminodecane-1-thiol, these investigations have provided significant insights, particularly when utilizing high-energy X-rays.
Hard X-ray Photoelectron Spectroscopy (HAXPES) for Electronic Structure Elucidation
Hard X-ray Photoelectron Spectroscopy (HAXPES) is a potent method for investigating the bulk electronic structures of materials due to the large inelastic mean free path of the high-energy photoelectrons produced. In the study of molecules like this compound, HAXPES provides a unique window into the core-level electronic states. The use of high kinetic energy photons, often in the range of several keV, allows for the probing of the molecule's intrinsic electronic properties with reduced surface sensitivity compared to conventional X-ray Photoelectron Spectroscopy (XPS).
Research on this compound has utilized HAXPES to model the manifestation of physical phenomena such as photoelectron recoil, which significantly impacts the spectral lineshapes at high kinetic energies. By analyzing these spectra, detailed information about the electronic and physical environment of specific atoms within the molecule can be extracted.
Analysis of Photoelectron Recoil Effects and Lineshapes in this compound Spectra
When a core electron is ejected by a high-energy X-ray, the emitting atom experiences a recoil momentum due to the conservation of momentum. This recoil energy is transferred to the molecule, exciting its translational and vibrational modes. This phenomenon, known as the photoelectron recoil effect, causes a measurable shift and asymmetric broadening of the photoelectron peaks in HAXPES spectra. The analysis of these recoil-induced lineshapes provides information on the mass of the emitting atom and the vibrational properties of the molecule.
For this compound, a long-chain molecule, these effects have been modeled to understand how the recoil energy is distributed throughout the molecular structure. The independent normal-mode oscillators approach has been employed to simulate the resulting recoil lineshapes for this molecule with considerable computational efficiency.
N 1s and C 1s Photoemission Studies
Theoretical modeling of the recoil lineshape for N 1s (from the terminal amino group) and C 1s (from the decane (B31447) backbone) photoemission in this compound has been performed for photoelectrons with a kinetic energy of 10 keV. These studies reveal distinct broadening and asymmetry in the spectral lines due to recoil-induced vibrational excitations.
At low temperatures (e.g., 20 K), the recoil lineshape for isotropically oriented gas-phase molecules shows a mean energy shift equal to the recoil energy of a free atom. For instance, with a 10 keV photoelectron, the mean recoil energy for N 1s is 392 meV, and for C 1s, it is 457 meV. At room temperature, additional Gaussian broadening occurs due to the thermal motion (translation and rotation) of the molecules.
| Core Level | Emitting Atom | Mean Recoil Energy (meV) | Observational Conditions |
|---|---|---|---|
| N 1s | Nitrogen | 392 | Gas-phase, low temperature |
| C 1s | Carbon | 457 | Gas-phase, low temperature |
Influence of Molecular Orientation on Recoil Lineshapes
The orientation of the molecule relative to the direction of electron emission has a significant effect on the recoil lineshape. This is particularly relevant for this compound molecules anchored to a surface, as is common in the formation of self-assembled monolayers (SAMs). When the molecule is fixed in space, the recoil momentum is transferred differently depending on the emission angle.
Modeling studies have illustrated this effect by simulating the N 1s photoemission from a this compound molecule anchored by its thiol group to a surface. The recoil lineshape changes depending on whether the photoelectron is emitted along the main axis of the molecule or perpendicular to it. This anisotropy demonstrates that the analysis of recoil lineshapes can potentially be used as a probe for determining the geometry and orientation of molecules on a surface.
Resonant Auger Electron Spectroscopy for Probing Local Chemical Environments
Resonant Auger Electron Spectroscopy (RAES) is a site- and state-specific technique that provides detailed information about the electronic structure and decay dynamics of core-excited states. researchgate.netaps.org The process involves tuning the incident X-ray energy to a specific core-electron absorption resonance, creating a core-excited intermediate state. This state then decays via the Auger-Meitner effect, and the energy of the emitted Auger electron is analyzed. wikipedia.org
The resulting spectrum is highly sensitive to the local chemical environment of the initially excited atom. nih.gov RAES can distinguish between different decay channels, primarily "participator" decay, where the initially excited electron participates in the decay, and "spectator" decay, where it remains in the excited orbital. aps.org This selectivity makes RAES a powerful tool for probing the character of molecular orbitals and understanding electronic relaxation pathways. aps.orgbarbatti.org
While RAES is a potent technique for such analysis, specific experimental RAES studies focused on this compound have not been identified in the surveyed literature. However, the distinct chemical environments of the nitrogen, sulfur, and various carbon atoms in the molecule make it a suitable candidate for future investigation using this method to selectively probe the electronic structure at its functional end groups and along its alkyl chain.
Vibrational Spectroscopy for Structural Dynamics (e.g., Fourier-Transform Infrared Spectroscopy)
No specific, complete experimental FTIR spectrum for this compound was available in the reviewed literature. However, based on the known characteristic absorption frequencies for its constituent functional groups, a representative spectrum can be predicted. The long alkyl chain, the primary amine group, and the terminal thiol group each give rise to distinct vibrational modes.
Key expected vibrational bands for this compound include:
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region corresponding to asymmetric and symmetric stretching. researchgate.net
C-H Stretching: The decane backbone will produce strong bands between 2850 and 3000 cm⁻¹ from symmetric and asymmetric stretching of the methylene (B1212753) (CH₂) groups. mdpi.com
S-H Stretching: The thiol group is characterized by a weak but sharp absorption band typically found around 2550-2600 cm⁻¹. mdpi.com
N-H Bending: This vibration occurs in the 1590-1650 cm⁻¹ range.
CH₂ Bending: Scissoring and rocking vibrations of the methylene groups appear near 1465 cm⁻¹ and in the 720-730 cm⁻¹ range, respectively.
C-S Stretching: This vibration is expected to produce a weak band in the fingerprint region, typically between 600-800 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | -NH₂ | ~3300 - 3500 | researchgate.net |
| C-H Asymmetric & Symmetric Stretch | -CH₂- | ~2850 - 2960 | mdpi.com |
| S-H Stretch | -SH | ~2550 - 2600 | mdpi.com |
| N-H Bend (Scissoring) | -NH₂ | ~1590 - 1650 | |
| C-H Bend (Scissoring) | -CH₂- | ~1465 | mdpi.com |
| S-C Stretch | -S-C- | ~600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For a molecule like this compound, ¹H NMR and ¹³C NMR are the primary methods used for structural assignment.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide detailed information about the environment of each proton in the molecule. For this compound, one would expect to see distinct signals for the protons on the carbon adjacent to the amine group (-CH₂-NH₂), the protons on the carbon bonded to the thiol group (-CH₂-SH), the protons of the thiol group (-SH) itself, and the overlapping signals from the long methylene (-CH₂-) chain. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: In a ¹³C NMR spectrum of this compound, a distinct signal would be expected for each of the ten carbon atoms in their unique chemical environments. The chemical shifts of the carbon atom attached to the nitrogen of the amine group and the carbon atom attached to the sulfur of the thiol group would be particularly informative for confirming the structure.
While the synthesis of this compound has been described in scientific literature, detailed, publicly available experimental NMR data providing specific chemical shifts and coupling constants for this particular compound is not readily found. researchgate.netresearchgate.net However, the general principles of NMR spectroscopy allow for the prediction of its spectral features.
Hypothetical ¹H NMR Data for this compound: This table is based on established principles of NMR spectroscopy and typical chemical shifts for similar functional groups, as specific experimental data for this compound is not available in the searched sources.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| -CH₂-NH₂ | ~2.7 | Triplet | 2H |
| -CH₂-SH | ~2.5 | Quartet | 2H |
| -SH | ~1.3 | Triplet | 1H |
| -(CH₂)₈- (internal methylene groups) | ~1.2-1.6 | Multiplet | 16H |
| -NH₂ | Variable | Singlet (broad) | 2H |
Mass Spectrometry Techniques for Compound Verification and Surface Characterization
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for both verifying the molecular weight of a synthesized compound and for characterizing surfaces that have been modified with the compound. The molecular weight of this compound is 189.36 g/mol . nih.gov
For the verification of the compound itself, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. In a mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected at m/z 189 or 190, respectively.
Surface Characterization: When this compound is used to form self-assembled monolayers (SAMs), specialized mass spectrometry techniques are employed to analyze the surface composition.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique that can detect molecular fragments from the very top layer of a surface. researchgate.netsurfacesciencewestern.comnih.gov For a SAM of this compound on a gold substrate, ToF-SIMS analysis would be expected to detect characteristic fragments of the molecule, as well as ions indicating the bond between the sulfur and the gold surface (e.g., AuS⁻). This provides direct evidence of the presence and chemical nature of the monolayer.
X-ray Photoelectron Spectroscopy (XPS): While not a mass spectrometry technique in the traditional sense, XPS is a surface-sensitive spectroscopic technique that provides elemental composition and chemical state information, and is often used in conjunction with MS for surface analysis. nih.goveag.comresearchgate.net For a this compound SAM on gold, XPS would be used to quantify the amounts of carbon, nitrogen, sulfur, and gold on the surface. High-resolution scans of the N 1s and S 2p regions would confirm the chemical states of the amine and thiol groups, respectively. For instance, the S 2p peak would show a shift upon binding to the gold surface compared to the free thiol. dtic.mil
Expected Data from Mass Spectrometry and XPS Analysis of a this compound SAM on Gold: This table outlines the expected outcomes from these analytical techniques based on general scientific principles for amine-terminated alkanethiols, as specific experimental data for this compound was not found in the provided search results.
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ToF-SIMS | Detection of fragments related to the decane chain, amine group, and sulfur. Detection of Au-S related ions. | Confirmation of the molecular composition of the surface layer and the covalent attachment to the substrate. |
| XPS | Presence of C 1s, N 1s, S 2p, and Au 4f peaks. Specific binding energies for N 1s indicating the amine group and for S 2p indicating a thiolate bond to gold. | Elemental composition of the surface, confirmation of the presence of the SAM, and information on the chemical bonding of the headgroup to the surface. |
Surface Science and Self Assembled Monolayers Sams
Fundamental Principles of Self-Assembly Using 10-Aminodecane-1-thiol
The formation of SAMs is governed by a combination of molecule-substrate interactions and intermolecular forces, which together dictate the structure and stability of the final assembly. uh.edu The initial driving force for the assembly is the strong chemical affinity between the thiol headgroup of this compound and the substrate. uh.edu
The formation of alkanethiol SAMs on gold surfaces is a well-studied process that generally occurs in two distinct kinetic stages. uh.eduiastate.edu Initially, a rapid adsorption process takes place, achieving approximately 80-90% of the final surface coverage within minutes. iastate.edu This is followed by a much slower organization and annealing phase, which can last for several hours, where the molecules rearrange into a more ordered, crystalline-like structure. iastate.edusigmaaldrich.com
The interaction between the sulfur headgroup of this compound and a gold surface is a cornerstone of SAM formation. Gold exhibits a strong affinity for sulfur, leading to the formation of a stable, semi-covalent Au-S bond, often referred to as a thiolate bond. sigmaaldrich.comquora.com The energy of this interaction is significant, estimated to be around 45 kcal/mol. sigmaaldrich.com This strong bond is the primary anchor holding the monolayer to the surface.
Upon adsorption on a gold surface like Au(111), the thiol molecule (R-SH) typically loses its hydrogen atom, and the sulfur atom bonds directly to the gold atoms. iastate.edunih.gov The exact nature of the bonding site has been a subject of extensive research, with evidence suggesting that sulfur atoms can occupy various sites, including atop gold atoms, bridge sites between two gold atoms, or threefold hollow sites. iastate.edunih.govaps.org The bonding character is predominantly covalent on gold surfaces. nih.gov The presence of both sulfur and nitrogen atoms in aminothiols can lead to competitive binding, but the sulfur-gold interaction is generally dominant. researchgate.netnih.gov The S-Au bond strength is estimated to be around 47 kcal/mol, significantly stronger than the N-Au bond (approximately 6 kcal/mol). nih.gov
Table 1: Comparison of Adsorption Characteristics on Noble Metal Surfaces
| Parameter | Gold (Au) | Silver (Ag) | Copper (Cu) |
|---|---|---|---|
| Bonding Character | Predominantly Covalent nih.gov | More Ionic than Gold nih.gov | Highest Ionic Character nih.gov |
| Adsorption Site Preference (low coverage) | fcc-bridge site nih.gov | fcc-bridge site nih.gov | fcc-bridge site nih.gov |
| Surface Relaxation (perpendicular) | Highest nih.gov | Lower than Gold nih.gov | Lower than Gold nih.gov |
| SAM Stability | High, chemically inert surface uh.edu | Less stable, prone to oxidation | Least stable, readily oxidizes |
This table provides an interactive comparison of key adsorption parameters for alkanethiols on different noble metal surfaces based on cited research findings.
While the sulfur-gold bond anchors the molecules to the surface, the organization and stability of the SAM are heavily influenced by intermolecular forces between the adjacent this compound molecules. sigmaaldrich.com The primary forces at play are:
Van der Waals Interactions: The ten-carbon alkyl chains of the molecules interact with each other via attractive van der Waals forces. uh.edu These hydrophobic interactions are a significant driving force for the molecules to pack closely together, leading to a well-ordered monolayer. sigmaaldrich.com For alkanethiols, a chain length of at least ten carbons is generally required for these interactions to overcome the rotational freedom of the molecules and form a well-ordered assembly. sigmaaldrich.com
Hydrogen Bonding: The terminal amine (-NH2) groups of this compound can form hydrogen bonds with neighboring molecules. mdpi.com These directional interactions can significantly enhance the structural stability and order of the monolayer, competing with and complementing the van der Waals forces. mdpi.comnih.gov The presence of hydrogen bonding networks can lead to more thermally stable SAMs compared to simple alkanethiols. mdpi.com
These collective intermolecular forces cause the alkyl chains to tilt at an angle of approximately 30 degrees from the surface normal on a Au(111) surface to maximize the van der Waals interactions. iastate.edusigmaaldrich.com
Surface Modification Methodologies Utilizing this compound
The bifunctional nature of this compound, with its thiol anchor and terminal amine group, makes it an excellent candidate for modifying the surfaces of various materials for subsequent functionalization.
This compound is widely used to functionalize noble metal surfaces, particularly gold. The thiol group ensures strong and stable attachment, while the exposed amine groups provide a reactive layer for further chemical modifications. biomedres.usnih.gov
Gold Nanoparticles (AuNPs): AuNPs are frequently functionalized with thiol-containing molecules to impart stability in solutions and to introduce specific functionalities. biomedres.usnih.govmdpi.com By forming a SAM of this compound on the surface of AuNPs, the nanoparticles become water-soluble and gain primary amine groups on their surface. biomedres.us These amine groups can then be used to covalently attach a wide range of biological or non-biological entities, such as proteins, DNA, dyes, or drugs, making them suitable for applications in biosensing, drug delivery, and medical diagnostics. biomedres.usnih.gov
Au(111) Surfaces: Planar Au(111) surfaces are ideal model systems for studying the fundamental aspects of SAMs. nih.gov Modifying a Au(111) surface with this compound creates a well-defined, amine-terminated surface. uba.ar This modified surface serves as a platform for building more complex molecular architectures, fabricating sensors, and studying interfacial phenomena. uba.ar The resulting amine-terminated SAMs are relatively well-packed and stable. uba.ar
While thiols are ideal for noble metals, modifying silicon surfaces requires a different chemical approach. Silicon surfaces are typically modified using silane (B1218182) chemistry or through hydrosilylation reactions with alkenes. nih.govoup.comsfu.ca
A common strategy involves using a molecule with an alkene at one end and a protected amine at the other, such as t-butyloxycarbonyl (t-BOC) protected 10-aminodec-1-ene. nih.govoup.com This molecule can be covalently attached to a hydrogen-terminated silicon surface via a UV-mediated reaction. nih.govoup.com Following the attachment, the t-BOC protecting group is removed to expose the primary amine, resulting in an aminodecane-modified silicon surface. nih.govoup.com
This amine-functionalized silicon surface is analogous to the amine-terminated SAM on gold and serves a similar purpose: it provides reactive sites for the covalent attachment of other molecules. nih.govoup.com For example, heterobifunctional crosslinkers can be used to couple thiol-modified DNA oligonucleotides to these surface amine groups, enabling the creation of DNA arrays on silicon substrates. nih.govoup.com This methodology provides a stable and robust alternative to gold or glass for immobilizing biomolecules on semiconductor materials. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 10-aminodec-1-ene |
| t-butyloxycarbonyl (t-BOC) protected 10-aminodec-1-ene |
| Dodecene |
| Gold |
| Silicon |
| Silver |
| Copper |
Control of Surface Density and Molecular Orientation in SAMs
The formation of self-assembled monolayers (SAMs) using this compound on noble metal substrates, particularly gold, allows for the creation of highly ordered organic surfaces. The density and orientation of the molecules within these monolayers are crucial for their application and can be controlled through several factors during the self-assembly process.
The primary driving force for the assembly is the strong, semi-covalent bond between the sulfur headgroup of the thiol and the gold surface, an interaction with an energy of approximately 45 kcal/mol. bohrium.com Following this initial chemisorption, van der Waals interactions between the decane (B31447) chains encourage the molecules to align in a closely packed, ordered structure. bohrium.com For alkanethiols with ten or more carbons, like this compound, these interactions are strong enough to induce a crystalline-like arrangement. bohrium.com
Typically, alkanethiol SAMs on a gold (111) surface adopt a (√3 × √3)R30° structure, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal. bohrium.com This tilting allows for the maximization of the van der Waals forces between the chains, leading to a more stable, lower-energy state. bohrium.com The final orientation places the amine (-NH2) terminal groups at the monolayer-air or monolayer-solvent interface, defining the chemical properties of the surface.
Control over the surface density can be achieved by varying the concentration of the this compound solution and the immersion time of the substrate. While initial monolayer formation is rapid, occurring within seconds to minutes, the organization and ordering of the monolayer is a slower process that can continue to evolve over several hours. mdpi.com Furthermore, the co-adsorption of this compound with other molecules, such as shorter or longer chain alkanethiols, or thiols with different terminal groups, can be used to precisely tune the surface density of the amine functional groups.
Advanced Characterization of this compound SAMs
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Layer Thickness
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface. For this compound SAMs, XPS is invaluable for confirming the presence of the monolayer and assessing its quality.
High-resolution XPS spectra of a this compound SAM on a gold substrate would exhibit characteristic peaks for the constituent elements: carbon (C 1s), nitrogen (N 1s), sulfur (S 2p), and the gold substrate (Au 4f). The binding energies of these core-level electrons provide information about their chemical environment. For instance, the S 2p peak for a thiol chemisorbed to gold typically appears at a binding energy of around 162 eV, which is lower than that of a free thiol, confirming the formation of a gold-thiolate bond. nih.govdtic.mil The N 1s spectrum for the terminal amine group is expected around 399.6 eV for the non-protonated form. researchgate.net A shift to a higher binding energy of 401-402 eV would indicate protonation of the amine groups to form ammonium (B1175870) (-NH3+) species. researchgate.net
The C 1s spectrum can be deconvoluted to distinguish between the carbons in the alkyl chain and the carbon atom bonded to the nitrogen of the amine group.
Table 1: Expected XPS Binding Energies for this compound SAM on Gold
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Sulfur | S 2p | ~162.0 | Gold-thiolate bond |
| Nitrogen | N 1s | ~399.6 | Non-protonated amine (-NH2) |
| Nitrogen | N 1s | ~401-402 | Protonated amine (-NH3+) |
| Carbon | C 1s | ~285.0 | Alkyl chain (C-C, C-H) |
XPS can also be used to estimate the thickness of the SAM. The intensity of the photoelectrons from the underlying gold substrate is attenuated by the overlying monolayer. By measuring the reduction in the Au 4f signal, and applying known equations, the thickness of the this compound layer can be calculated. mdpi.com For a fully formed, close-packed monolayer of a 10-carbon alkanethiol, the thickness is expected to be in the range of 1-2 nanometers. researchgate.net
Contact Angle Measurements for Surface Wettability Analysis
Contact angle goniometry is a widely used technique to characterize the wettability of a surface, which is determined by the chemical nature of the outermost layer of atoms or molecules. For a this compound SAM, the terminal amine groups dictate the surface energy and thus the contact angle.
The advancing water contact angle provides information about the hydrophobicity or hydrophilicity of the surface. A surface terminated with nonpolar methyl (-CH3) groups is hydrophobic and typically exhibits a high water contact angle (around 110-116°). nih.gov In contrast, a surface with polar terminal groups, such as hydroxyl (-OH) or amine (-NH2), is more hydrophilic and will have a lower contact angle. The contact angle for amine-terminated SAMs can be influenced by the pH of the water droplet, as the protonation state of the amine group affects its polarity.
The difference between the advancing and receding contact angles, known as contact angle hysteresis, gives an indication of the chemical and topographical homogeneity of the surface. Low hysteresis is generally indicative of a smooth, well-ordered, and chemically uniform SAM. rsc.org
Table 2: Typical Advancing Water Contact Angles for Functionalized SAMs
| Terminating Group | Chemical Formula | Expected Advancing Water Contact Angle (θ_AW) | Surface Character |
|---|---|---|---|
| Methyl | -CH3 | ~110 - 116° nih.gov | Hydrophobic |
| Amine | -NH2 | < 90° | Hydrophilic |
| Hydroxyl | -OH | < 20° nih.gov | Very Hydrophilic |
For a this compound SAM, the expected advancing water contact angle would be in the hydrophilic range, significantly lower than that of a decanethiol SAM, reflecting the presence of the polar amine groups at the surface.
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. In the context of this compound SAMs, AFM is used to visualize the surface topography and to probe interfacial forces.
AFM can also be operated in a force spectroscopy mode to measure the interaction forces between the AFM tip and the SAM surface. By functionalizing the AFM tip with specific chemical groups, it is possible to probe the adhesion and frictional forces at the surface of the this compound SAM. These measurements can provide insights into the chemical nature of the terminal amine groups and their interactions with the surrounding environment. mdpi.com
Surface Plasmon Resonance (SPR) for Adsorption Kinetics and Molecular Interactions
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that is highly sensitive to changes in the refractive index at a metal-dielectric interface. It is an ideal tool for studying the formation of this compound SAMs on gold surfaces and for monitoring subsequent molecular binding events.
The adsorption of this compound molecules onto a gold SPR sensor chip causes an increase in the refractive index at the surface, which results in a measurable shift in the SPR angle or wavelength. nih.gov By monitoring this shift over time, the kinetics of the SAM formation can be determined. nih.gov The adsorption process of thiols on gold often follows Langmuir kinetics, and SPR can be used to determine the rate constants for this process. utexas.edubiomedres.us
Once the this compound SAM is formed, it can be used as a platform to study the interaction of other molecules with the amine-functionalized surface. For example, the terminal amine groups can be used to immobilize biomolecules such as proteins or DNA. mdpi.com SPR can then be used to monitor the binding of these biomolecules in real-time, providing quantitative information about the binding affinity and kinetics (association and dissociation rates). nih.gov The ability of SPR to detect changes in mass concentration near the surface also allows for the study of ion interactions with the charged amine groups as a function of pH. nih.gov
Research Applications of this compound SAMs in Materials Science
Self-assembled monolayers of this compound are versatile platforms for a wide range of applications in materials science due to the reactive and versatile nature of the terminal amine group.
One significant area of application is in the development of biosensors. mdpi.commdpi.com The amine-terminated surface can be used to covalently immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids. mdpi.com This is often achieved by activating the amine groups to react with functional groups on the biomolecules. The resulting biosensor can then be used for the specific detection of target analytes. mdpi.com
Another important application is the functionalization of nanoparticles. mdpi.comnih.gov Gold nanoparticles can be coated with a SAM of this compound to improve their stability in solution and to provide a functional handle for further modification. mdpi.com The amine groups on the surface of the nanoparticles can be used to attach drugs for targeted delivery, or to link the nanoparticles together to form larger, ordered assemblies. nih.gov
Furthermore, this compound SAMs can be used to control the surface properties of materials, such as adhesion and wettability. The amine groups can also serve as nucleation sites for the growth of thin films or as a template for the directed assembly of other molecules. northwestern.edu In the field of molecular electronics, amine-terminated SAMs can be used to influence the electronic properties of an interface.
Development of Biosensing Platforms
Self-assembled monolayers of this compound serve as a crucial interface for the development of highly sensitive and specific biosensing platforms. The terminal amine groups provide a reactive site for the covalent immobilization of biorecognition elements such as enzymes, antibodies, and nucleic acids. This stable and oriented attachment is paramount for maintaining the biological activity of the immobilized molecules, which is essential for the biosensor's functionality.
The process of functionalizing a gold surface with this compound for biosensor fabrication typically involves the initial formation of the SAM, followed by the activation of the terminal amine groups to facilitate the covalent attachment of the desired biomolecule. This approach has been widely adopted in the development of various electrochemical and optical biosensors. For instance, in electrochemical biosensors, the insulating properties of the alkyl chain in the SAM can be leveraged to minimize non-specific electrochemical signals, thereby enhancing the sensor's sensitivity. nih.gov
The amine-terminated surface can be further modified to introduce specific functionalities for capturing target analytes. For example, in the detection of biogenic amines, which are important markers for food quality and safety, biosensors can be fabricated by immobilizing specific enzymes onto an amine-functionalized surface. nih.govmdpi.comcolab.ws The terminal amine groups of the this compound monolayer can be activated using cross-linking agents like glutaraldehyde (B144438) to covalently bind enzymes such as diamine oxidase or putrescine oxidase. These enzymes then catalyze the oxidation of their respective biogenic amine targets, producing a detectable signal.
The following table summarizes the key aspects of utilizing amino-thiol SAMs in the development of biosensing platforms.
| Biosensor Component | Role of this compound SAM | Key Research Findings |
| Transducer Surface | Forms a stable, well-ordered monolayer on gold electrodes. | Provides a robust and reproducible platform for biosensor construction. nih.gov |
| Biorecognition Layer | The terminal amine group acts as an anchor for the covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA). | Enables the specific and oriented attachment of bioreceptors, preserving their biological activity. nih.gov |
| Signal Transduction | The insulating alkyl chains can modulate electron transfer and reduce non-specific binding, enhancing the signal-to-noise ratio. | The high insulating properties of the thiol monolayer can be characterized by cyclic voltammetry and impedance spectroscopy. nih.gov |
Fabrication of Molecular Electronic Components and Charge Transport Studies
Self-assembled monolayers of this compound are instrumental in the fabrication of molecular-scale electronic components and for fundamental studies of charge transport through single molecules or molecular ensembles. utwente.nl In this context, the SAM acts as an ultrathin, insulating layer sandwiched between two electrodes, forming a molecular junction. The electrical properties of such junctions are dictated by the molecular structure, including the length of the alkyl chain and the nature of the end groups.
Charge transport through saturated alkanethiol monolayers like that of this compound is dominated by the quantum mechanical phenomenon of tunneling. utwente.nlharvard.eduharvard.edu The tunneling current decays exponentially with the length of the molecule, a characteristic that has been extensively studied to understand the fundamental mechanisms of electron transport at the nanoscale. The presence of the terminal amine group can also influence the charge transport characteristics by altering the electronic coupling between the molecule and the electrodes.
The fabrication of molecular electronic devices using this compound SAMs involves creating a metal-molecule-metal junction. The study of these junctions provides valuable insights into the relationship between molecular structure and electrical conductance.
Below is a table summarizing important parameters in charge transport studies of alkanethiol SAMs.
| Parameter | Description | Typical Findings for Alkanethiol SAMs |
| Tunneling Decay Constant (β) | A measure of how rapidly the tunneling current decreases with increasing molecular length. | For alkanethiols, β is typically in the range of 0.8 to 1.1 per methylene (B1212753) group. harvard.edu |
| Contact Resistance | The resistance at the interface between the molecule and the electrode. | The nature of the thiol-gold bond significantly influences the contact resistance. scispace.comresearchgate.net |
| Dielectric Constant | The ability of the monolayer to store electrical energy in an electric field. | The dielectric constant of alkanethiol SAMs is an important factor in their insulating properties. scholaris.ca |
Engineering of Advanced Functional Materials
The formation of a this compound SAM is a powerful method for engineering the surface properties of materials at the molecular level. The terminal amine groups introduce a high density of reactive sites on the surface, which can be used to graft other molecules, polymers, or nanoparticles, thereby creating advanced functional materials with tailored properties.
For example, the amine-functionalized surface can be used as a template for the layer-by-layer assembly of polyelectrolytes to create multilayered thin films with controlled thickness and composition. These films have applications in areas such as drug delivery, anti-fouling coatings, and catalysis. Furthermore, the amine groups can be used to initiate surface-initiated polymerization, leading to the growth of polymer brushes that can dramatically alter the surface's wettability, adhesion, and biocompatibility.
The ability to control the chemical functionality of a surface with molecular precision is a key advantage of using this compound SAMs. This approach allows for the rational design of materials with specific and predictable interactions with their environment.
The table below outlines some of the surface properties that can be engineered using this compound SAMs.
| Engineered Property | Mechanism of Modification | Potential Applications |
| Surface Wettability | The terminal amine groups can be protonated or deprotonated depending on the pH, altering the surface's hydrophilicity. | Controlled wetting, microfluidics, and smart surfaces. |
| Biocompatibility | The amine-terminated surface can be modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to resist protein adsorption and cell adhesion. aps.org | Medical implants, biosensors, and drug delivery systems. northwestern.edu |
| Chemical Reactivity | The amine groups provide a platform for a wide range of chemical reactions, including amidation and imine formation. | Covalent attachment of functional molecules, catalysts, and nanoparticles. mdpi.com |
Investigation of Interfacial Phenomena in Diverse Systems
Self-assembled monolayers of this compound provide an ideal model system for investigating a wide range of interfacial phenomena at the solid-liquid interface. The well-defined and reproducible nature of these surfaces allows for systematic studies of complex processes such as protein adsorption, cell adhesion, and electrochemical reactions.
The terminal amine groups play a crucial role in mediating interactions at the interface. For example, the electrostatic interactions between the protonated amine groups and charged biomolecules can be studied as a function of pH and ionic strength. This is particularly relevant for understanding the initial events in biofouling and for designing surfaces that can control biological interactions.
In the context of electrochemistry, this compound SAMs on electrode surfaces can be used to study the influence of a molecular layer on the kinetics of electron transfer reactions. The monolayer can act as a barrier to electron transfer, and the extent of this barrier can be modulated by the structure and properties of the SAM. nih.gov
The table below lists some of the interfacial phenomena that can be investigated using this compound SAMs.
| Interfacial Phenomenon | Investigative Approach | Key Insights Gained |
| Protein Adsorption | Surface-sensitive techniques like quartz crystal microbalance (QCM) and surface plasmon resonance (SPR) can be used to monitor the adsorption of proteins onto the SAM surface in real-time. sphinxsai.com | Understanding the role of surface chemistry and charge in mediating protein-surface interactions. northwestern.edu |
| Cell Adhesion | The attachment and spreading of cells on the SAM-modified surface can be observed using microscopy techniques. | Elucidating the molecular mechanisms of cell-surface interactions and for developing biomaterials that can guide cell behavior. |
| Electrochemical Processes | Electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) can be used to probe the influence of the SAM on electron transfer and ion transport at the electrode-electrolyte interface. researchgate.net | Characterizing the insulating properties of the monolayer and its effect on the electrochemical stability of the underlying metal. nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations of 10-Aminodecane-1-thiol
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. nih.gov For this compound, these calculations form the basis for more complex simulations, such as the analysis of photoelectron recoil effects. rsc.org
The initial step in the computational study of this compound involves determining its most stable three-dimensional structure through geometry optimization. nih.gov This process was performed using the GAMESS (General Atomic and Molecular Electronic Structure System) quantum chemistry package. fu-berlin.de The calculations were carried out at the self-consistent-field (SCF) level, employing the Restricted Hartree–Fock (RHF) method with a 6-31G basis set. fu-berlin.de
This level of theory provides a reliable approximation of the molecule's equilibrium geometry by finding the minimum energy conformation. The resulting optimized structure is crucial for subsequent analyses, as the electronic and vibrational properties are highly dependent on the molecular geometry. The electronic structure analysis, inherent to the RHF calculation, provides information about the distribution of electrons within the molecule, which is essential for understanding its chemical reactivity and spectroscopic behavior.
Following geometry optimization, a normal mode analysis is conducted to understand the molecule's vibrational dynamics. fu-berlin.denih.gov Normal modes are the fundamental patterns of vibration in a molecule, where all atoms move sinusoidally with the same frequency and phase. york.ac.uk For a complex molecule like this compound, this analysis yields a set of vibrational frequencies and corresponding atomic displacement vectors.
This analysis for this compound was also performed using the GAMESS package with the RHF/6-31G method. fu-berlin.de The results of this analysis, specifically the normal mode vectors, are the essential molecule-specific input required for modeling recoil excitation and lineshapes in photoemission spectra. fu-berlin.de These vibrational modes represent the collective motions of the atoms, ranging from simple bond stretches to complex skeletal deformations of the decane (B31447) chain. smu.edu The dynamics of these vibrations are key to understanding how energy, such as that imparted by a recoiling photoelectron, is dissipated throughout the molecule. nih.gov
Theoretical Modeling of Photoelectron Recoil Effects
When a core-level electron is ejected from an atom by a high-energy X-ray, the departing photoelectron imparts a momentum kick to the parent atom, a phenomenon known as the recoil effect. rsc.orgfu-berlin.de This effect is particularly significant in Hard X-ray Photoelectron Spectroscopy (HAXPES). rsc.orgdntb.gov.ua Theoretical modeling is used to understand how this recoil momentum is absorbed by the molecule and how it influences the shape of the measured photoelectron spectrum. rsc.org
To model the recoil effects in a large molecule like this compound, the independent normal-mode oscillators approach is employed. rsc.orgfu-berlin.de This theoretical framework treats the molecule's vibrational degrees of freedom as a set of independent quantum harmonic oscillators, each corresponding to a normal mode. The primary advantage of this method is its computational efficiency, which allows for the investigation of large molecules where more exhaustive calculations would be unfeasible. rsc.org
The recoil momentum from the photoelectron is distributed among these normal modes, exciting them vibrationally. The extent to which each mode is excited depends on the direction of the photoelectron's emission and the location of the ionized atom within the molecule. This approach effectively translates the complex, multi-atom recoil problem into a more manageable set of independent oscillator excitations. rsc.org
Using the independent normal-mode oscillators approach, researchers have simulated the recoil lineshapes for core-level photoemission from this compound, specifically for the N 1s and C 1s core levels. rsc.orgfu-berlin.de These simulations demonstrate how the recoil effect manifests in the experimental spectrum. The primary outcomes are a shift in the spectral line to a lower kinetic energy (higher binding energy) and a characteristic asymmetric broadening. rsc.org
For N 1s photoemission from the terminal amino group, the recoil energy is partitioned into translational motion and vibrational excitations. fu-berlin.de Simulations for a molecule anchored to a surface (by its thiol group) at a low temperature (20 K) and a photoelectron kinetic energy of 10 keV show a distinct dependence on the electron emission angle relative to the molecule's orientation. fu-berlin.de The shift of the purely translational peak (the n=0 level) was found to be 51 meV. fu-berlin.de
The table below summarizes the simulated recoil effects for N 1s photoemission from an anchored this compound molecule, highlighting the influence of the photoelectron emission direction.
| Emission Direction | Description | Key Spectral Feature |
|---|---|---|
| Along the molecular axis, away from the surface | Photoelectron is ejected from the nitrogen atom in the direction of the decane chain. | Strong excitation of vibrational modes, leading to significant asymmetric broadening and a pronounced tail at higher binding energies. |
| Perpendicular to the molecular axis | Photoelectron is ejected sideways from the nitrogen atom. | Reduced vibrational excitation compared to axial emission, resulting in a sharper spectral line. |
| Along the molecular axis, towards the surface | Photoelectron is ejected from the nitrogen atom back towards the anchoring point. | The recoil momentum is directed towards the bulk of the molecule, leading to the most efficient coupling to vibrational modes and the broadest spectral feature. |
These simulations show that the recoil lineshape is a sensitive probe of molecular geometry and orientation, particularly for molecules fixed on a surface. rsc.orgfu-berlin.de
A powerful application of this theoretical modeling is the ability to visualize how the recoil energy propagates through the molecule over time. rsc.org When a core electron is ejected from a specific atom (e.g., nitrogen), the initial momentum kick is localized at that site. This localized energy then spreads throughout the molecular structure by exciting the vibrational normal modes. rsc.orgfu-berlin.de
Simulations for this compound visualize this process, showing the wave of vibrational excitation traveling from the initial emission site across the entire decane chain. rsc.org This visualization provides a dynamic picture of intramolecular vibrational redistribution (IVR), illustrating how the molecule as a whole responds to a localized energetic event. The speed and pattern of this energy propagation are determined by the network of chemical bonds and the masses of the atoms, as described by the normal modes of the system. rsc.org
Theoretical Models for Molecule-Surface Interactions of this compound
The interaction between this compound and various substrates is a complex phenomenon governed by a combination of covalent bonding, van der Waals forces, and electrostatic interactions. Theoretical models are crucial for elucidating the mechanisms that drive the self-assembly of these molecules into well-ordered monolayers. At the forefront of these models is the understanding of the gold-sulfur (Au-S) bond, which is the primary anchoring point for the molecule on gold surfaces.
First-principles density functional theory (DFT) is a powerful quantum mechanical modeling method used to investigate these interactions. DFT calculations help in determining the structure and mechanical properties of the molecule-substrate interface. These models can predict adsorption energies, bond lengths, and the electronic structure of the system, providing a molecular-level picture of the self-assembly process. For instance, DFT simulations have been used to explore the surface reactivity of different gold facets, showing that atomic packing on the surface influences the binding energy with ligands.
Computational Approaches for Anchoring Thiol Groups on Substrates
Computational chemistry provides indispensable tools for understanding the anchoring of thiol groups, such as the one in this compound, onto substrates. Density Functional Theory (DFT) stands out as a primary method for these investigations. DFT calculations allow researchers to model the formation of the gold-sulfur bond, which is the cornerstone of SAM formation on gold surfaces. These simulations can elucidate the dynamic nature of the gold-thiolate interface, including the creation of gold adatoms and surface vacancies that accommodate the thiolates and stabilize the monolayer structure.
Different structural models for the thiol-gold interface have been proposed and evaluated using DFT. These models often involve complexes where gold adatoms are coordinated by sulfur atoms, sometimes forming zigzag chains of –S–Au–S–. The energy of different adsorption geometries can be calculated to determine the most stable configurations. The accuracy of these calculations is critical, as different structural models can have very similar energies, making experimental verification challenging.
Ab initio molecular dynamics (AIMD) is another computational approach that complements static DFT calculations. AIMD can be used to establish the dynamic and thermal stability of the molecule-substrate system, revealing processes such as surface reconstruction that can occur at operational temperatures. These computational methods provide detailed insights into the adsorption process and the mutual interactions between molecules on the substrate surface.
Table 1: Computational Approaches for Thiol Anchoring
| Computational Method | Application in Thiol Anchoring Studies | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of binding energies, adsorption geometries, and electronic structure of the thiol-substrate interface. | Determines the most stable binding sites and the nature of the chemical bond (e.g., covalent vs. coordinate). Reveals the role of surface defects and adatoms in stabilizing the monolayer. |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of the dynamic and thermal stability of the system. | Shows surface reconstruction at room temperature and the dynamic nature of the thiol-gold interface. |
| Atomic Force Microscopy (AFM) Simulations | Quantification of the stability and rupture forces of individual thiol-gold contacts. | Reveals that oxidized gold surfaces can enhance the stability of the bond. |
Effects of Surface Confinement on Molecular Dynamics
The dynamics of this compound molecules within a self-assembled monolayer are significantly constrained by their environment. This surface confinement, arising from both the anchoring to the substrate and the presence of neighboring molecules, heavily influences the conformational freedom and mobility of the alkyl chains. Molecular dynamics (MD) simulations are a key tool for investigating these effects, providing a window into the motion of individual molecules on timescales ranging from nanoseconds to microseconds.
One of the primary effects of confinement is the restriction of molecular motion. While a free molecule can rotate and translate in three dimensions, a molecule within a dense SAM is largely limited to vibrations, rotations around its long axis, and collective tilting or swaying motions. MD simulations show that the lateral diffusion of molecules is significantly slower in a well-ordered monolayer compared to sparsely populated surfaces. The packing density of the monolayer dictates the degree of this confinement; in densely packed arrays, the interchain van der Waals interactions lock the molecules into a quasi-crystalline arrangement.
Surface confinement also affects the conformational state of the decane chains. In a dense monolayer, the chains are forced to adopt a more extended, all-trans conformation to maximize packing efficiency and van der Waals interactions. This is in contrast to the more flexible, gauche-rich conformations the chain might adopt in solution. MD simulations can quantify this ordering by calculating order parameters for the carbon-carbon bonds along the chain. These simulations have revealed that solvent evaporation during SAM formation can lead to well-defined stacks of molecules in a smectic alignment, with the orientation of these stacks being influenced by the polarity of the substrate surface.
Table 2: Effects of Surface Confinement on Molecular Dynamics
| Effect | Description | Investigated by |
|---|---|---|
| Restricted Mobility | The anchoring to the surface and packing against neighboring molecules limit translational and rotational freedom. Lateral diffusion is significantly reduced. | Molecular Dynamics (MD) Simulations |
| Conformational Ordering | Alkyl chains are forced into extended, all-trans conformations to optimize packing and van der Waals forces within the confined space of the monolayer. | MD Simulations, Spectroscopic Techniques |
| Collective Motions | Individual molecular movements are replaced by collective phenomena such as tilting and rotational motions of the entire chain assembly. | MD Simulations |
| Altered Residence Time | The mean surface residence time of molecules can increase due to stronger collective interactions within the confined monolayer. | Total Internal Reflection Fluorescence Microscopy, MD Simulations |
Electrochemical Behavior and Applications
Electrochemical Characterization of 10-Aminodecane-1-thiol Modified Surfaces
Characterizing surfaces modified with this compound is crucial for understanding their stability, structure, and functionality. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are instrumental in probing the properties of these self-assembled monolayers.
Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior and stability of thiol SAMs on electrode surfaces. For aminothiols, CV can reveal key information about the monolayer's stability, packing density, and permeability to redox probes.
Studies on similar aminothiols, such as 8-amino-1-octanethiol, on gold electrodes have demonstrated that the terminal amino group influences the stability of the monolayer. matec-conferences.org The CV curves for these monolayers often show characteristic peaks corresponding to the reductive desorption of the thiol from the gold surface at negative potentials. The potential at which this desorption occurs is an indicator of the SAM's stability. For thiols with a terminal amino group, a desorption peak is often observed at more negative potentials compared to alkanethiols with non-polar terminal groups, suggesting increased stability. matec-conferences.org This enhanced stability can be attributed to potential interactions between the terminal amine group and the gold surface, or intermolecular hydrogen bonding between adjacent amine groups. matec-conferences.org The presence of the amine group can, however, sometimes lead to films with poorer insulating properties compared to simple alkanethiols. matec-conferences.org
The redox behavior is typically studied using a redox couple, such as [Fe(CN)6]3-/4-, in the electrolyte solution. A well-formed, densely packed monolayer of this compound is expected to block the access of the redox probe to the electrode surface, resulting in a significant decrease in the faradaic current peaks observed in the cyclic voltammogram. researchgate.net The degree of this blocking effect provides insight into the quality and defectiveness of the monolayer.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to analyze the interfacial properties of modified electrodes. When a surface is modified with a this compound SAM, EIS can model the interface as an equivalent electrical circuit to extract quantitative information about the monolayer's properties.
A common model for a SAM-covered electrode includes the solution resistance (Rs), the monolayer capacitance (C_SAM), and the charge transfer resistance (R_ct).
Monolayer Capacitance (C_SAM): A well-ordered, insulating SAM acts as a dielectric layer between the conductive electrode and the electrolyte. The capacitance of this layer is inversely proportional to the thickness of the monolayer. For a this compound SAM, the capacitance would be expected to be lower than that of shorter-chain aminothiols due to its longer alkyl chain.
Charge Transfer Resistance (R_ct): This parameter quantifies the resistance to electron transfer for a redox probe at the electrode-electrolyte interface. A high R_ct value indicates a well-packed, insulating monolayer that effectively blocks the redox reaction. The presence of defects or pinholes in the SAM would lead to a decrease in R_ct.
The analysis of EIS data, often presented as Nyquist or Bode plots, allows for the characterization of the insulating properties and the detection of defects within the SAM. scholaris.ca For instance, the slope in the mid-frequency range of a Bode plot for a highly insulating SAM approaches -1, characteristic of capacitive behavior. scholaris.ca
| Parameter | Description | Typical Value for Well-Formed SAMs |
| Rs | Solution Resistance | Dependent on electrolyte concentration and cell geometry |
| C_SAM | SAM Capacitance | ~1-2 µF/cm² (inversely related to chain length) |
| R_ct | Charge Transfer Resistance | > 1 MΩ·cm² (for effective blocking) |
This is an interactive data table based on typical values for alkanethiol SAMs.
Applications in Electrochemical Sensing and Surface Functionalization
The bifunctional nature of this compound makes it highly suitable for applications in electrochemical sensing and for creating functionalized surfaces. nih.gov
The modification of electrode surfaces with materials bearing thiol and amine groups is a cornerstone of modern sensor development. nih.govnih.gov The thiol group ensures robust immobilization on gold or other noble metal electrodes, forming a stable platform. mdpi.com The terminal amine group serves as a versatile chemical handle for the covalent attachment of various recognition elements, such as enzymes, antibodies, DNA, or specific chelating agents. nih.gov
For example, in the development of biosensors, probe molecules modified with a thiol group can be attached to a gold surface. mdpi.com Subsequently, the exposed amine groups of a this compound co-monolayer can be used to immobilize other molecules or to modify the surface properties, such as reducing non-specific binding. This strategy is widely employed in creating sensors for various analytes, from heavy metal ions to biological macromolecules. nih.govmdpi.com The amine groups, being basic, can also be protonated, which allows for electrostatic interactions and influences the local pH at the electrode surface.
Electron transfer (ET) at an electrode surface modified with a this compound SAM can occur through several mechanisms. researchgate.net The specific pathway depends on the quality of the monolayer and the nature of the redox species.
Tunneling: For a well-ordered, defect-free monolayer, electrons can transfer between the electrode and a redox species in solution via quantum mechanical tunneling through the insulating alkyl chain. uci.edu The rate of this electron transfer decreases exponentially with the thickness of the monolayer (i.e., the length of the alkyl chain). uci.edu Therefore, for this compound, the tunneling rate would be slower than for shorter-chain aminothiols.
Defect-Mediated Transfer: Real-world SAMs are seldom perfect and often contain defects such as pinholes, grain boundaries, or disordered domains. researchgate.net These defects can act as channels, allowing redox species from the solution to approach the electrode surface and undergo electron transfer directly.
Permeation: In some cases, small redox species may be able to permeate through the monolayer itself, although this is less common for densely packed long-chain thiol SAMs. researchgate.net
The dominant mechanism is often investigated by studying the kinetics of electron transfer for different redox probes and by analyzing the impedance data. researchgate.netuci.edu
Reactivity of Thiol and Amine Groups in Electrochemical Environments
Both the thiol and amine functional groups of this compound exhibit specific reactivity in electrochemical environments, which is crucial for both the stability of the monolayer and its application.
The thiol group's primary electrochemical reaction is its oxidative or reductive desorption from the metal surface. nsf.gov
Reductive Desorption: At sufficiently negative potentials, the Au-S bond can be cleaved, leading to the desorption of the thiolate molecule from the surface. researchgate.net This process is generally irreversible and defines the cathodic stability limit of the SAM. The stability against reductive desorption tends to increase with the length of the alkyl chain due to stronger van der Waals interactions between adjacent molecules. nsf.gov
Oxidative Desorption: At positive potentials, the thiol or the underlying gold substrate can be oxidized, leading to the disruption and removal of the monolayer. nsf.gov The oxidative stability is often limited by the oxidation of the gold surface itself. nsf.gov
The amine group at the terminus of the monolayer is also electrochemically relevant.
Protonation: The amine group can be protonated or deprotonated depending on the pH of the electrolyte solution. This changes the charge at the monolayer-solution interface, which can be used to modulate ion transport or to create pH-sensitive surfaces.
Oxidation: Primary amines can be electrochemically oxidized, though this typically occurs at relatively high positive potentials. whiterose.ac.uk This oxidative process can lead to the formation of radical cations and subsequent chemical reactions, which could be used for electropolymerization or covalent coupling, but may also represent a pathway for monolayer degradation if not controlled. whiterose.ac.uk The presence of basic amines can also affect the kinetics of certain radical-mediated reactions in the vicinity of the electrode. nih.gov
Redox Processes Involving Thiol Moieties in Solution and on Surfaces
The electrochemical behavior of the thiol group in this compound is central to its role in surface modification and sensor development. The redox chemistry of thiols is complex and highly dependent on the environment, such as the pH of the solution and the nature of the electrode surface.
In solution, the thiol moiety (-SH) can undergo a one-electron oxidation to form a thiyl radical (-S•). This radical is highly reactive and can dimerize to form a disulfide (-S-S-). This process is a key step in the formation of disulfide bonds, which are crucial in various biological systems. The oxidation potential of thiols is influenced by factors such as pH, as the thiolate anion (-S⁻) is more easily oxidized than the neutral thiol.
When this compound is assembled as a monolayer on a metal surface, typically gold, its redox behavior is significantly altered. The primary redox process studied for such self-assembled monolayers (SAMs) is reductive desorption. nih.govuba.arnsf.gov This process involves the application of a sufficiently negative potential to the electrode, leading to the cleavage of the gold-sulfur bond and the desorption of the thiol from the surface. The general mechanism for the reductive desorption of an alkanethiol from a gold surface is represented by the following equation:
Au-SR + e⁻ → Au + SR⁻
The potential at which this desorption occurs is dependent on several factors, including the length of the alkyl chain, the packing density of the monolayer, and the presence of defects. nsf.gov For alkanethiols, the reductive desorption potential generally becomes more negative with increasing chain length due to stronger van der Waals interactions between the alkyl chains, which stabilizes the monolayer. nsf.gov
The oxidative processes of thiol SAMs on gold surfaces are more complex and can lead to the formation of various sulfur-oxygen species. At positive potentials, the thiol or thiolate can be oxidized to sulfenic (-SOH), sulfinic (-SO₂H), and ultimately sulfonic (-SO₃H) acids. These oxidation processes are often irreversible and can lead to the degradation of the SAM. The specific oxidation products and their formation potentials are influenced by the electrode potential, pH, and the presence of oxidizing species in the electrolyte.
The table below summarizes the key redox processes for thiol moieties, which are applicable to this compound.
| Process | Reaction | Environment | Notes |
| One-Electron Oxidation | R-SH → R-S• + H⁺ + e⁻ | Solution | Formation of a reactive thiyl radical. |
| Dimerization | 2 R-S• → R-S-S-R | Solution | Formation of a disulfide bond. |
| Reductive Desorption | Au-SR + e⁻ → Au + SR⁻ | On Gold Surface | Cleavage of the Au-S bond, leading to desorption. Potential is chain-length dependent. nsf.gov |
| Oxidative Degradation | R-SH + H₂O → R-SOₓH + H⁺ + e⁻ (x=1, 2, 3) | On Electrode Surface | Irreversible formation of sulfur-oxygen species at positive potentials. |
Strategies for Covalent Attachment on Carbon-Based Electrodes
While gold surfaces are the standard for studying thiol-based SAMs, carbon-based electrodes like glassy carbon (GC) and carbon nanotubes offer advantages such as a wider potential window, lower cost, and rich surface chemistry for covalent modification. ijnnonline.netias.ac.in The covalent attachment of this compound to carbon surfaces provides a robust platform for developing stable sensors and electrocatalytic systems. Several strategies can be employed for this purpose.
One common approach involves the initial oxidation of the glassy carbon surface to introduce oxygen-containing functional groups, such as carboxylic acids and hydroxyls. ijnnonline.netias.ac.in These groups can then be activated to react with the amine functionality of this compound. A popular method utilizes carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of an amide bond between the surface carboxyl groups and the primary amine of the aminothiol (B82208). researcher.life
The reaction scheme is as follows:
Oxidation of GC surface: GC → GC-COOH
Activation of carboxyl groups: GC-COOH + EDC → GC-CO-EDC (active intermediate)
Amide bond formation: GC-CO-EDC + H₂N-(CH₂)₁₀-SH → GC-CONH-(CH₂)₁₀-SH + EDC byproduct
Another versatile method for modifying carbon surfaces is through the electrochemical reduction of diazonium salts. mdpi.com This technique allows for the grafting of a wide variety of functional groups onto the carbon surface. To attach this compound, a two-step process can be envisioned. First, a diazonium salt bearing a reactive group, such as a carboxylic acid or an aldehyde, is grafted onto the carbon electrode. Subsequently, the terminal amine of this compound can be coupled to this surface-bound functional group. For instance, a Schiff base can be formed between a surface-grafted aldehyde and the amine of this compound, which can then be reduced to a stable secondary amine linkage. nih.gov
A summary of strategies for the covalent attachment of this compound to carbon-based electrodes is presented in the table below.
| Strategy | Carbon Surface Pre-treatment | Coupling Chemistry | Resulting Linkage |
| Carbodiimide Coupling | Oxidation to generate -COOH groups. ijnnonline.netias.ac.in | Activation with EDC/NHS to react with the -NH₂ group of the thiol. researcher.life | Amide bond (-CONH-) |
| Diazonium Salt Chemistry | None required for electrochemical grafting. | Grafting of a functionalized aryl layer (e.g., with -CHO or -COOH) followed by reaction with the -NH₂ group. mdpi.comnih.gov | Imine (-C=N-), subsequently reducible to an amine (-CH-NH-), or an amide bond. |
| Silanization | Oxidation to generate -OH groups. | Reaction with an aminosilane (B1250345) followed by coupling of the thiol. | Siloxane bond (-Si-O-C) at the surface and a linker to the molecule. |
The choice of strategy depends on the desired stability of the layer, the required surface coverage, and the specific application of the modified electrode. Covalent attachment provides significantly greater stability compared to the physisorption or the self-assembly on gold, which is crucial for applications in harsh chemical environments or for long-term sensing. ijnnonline.net
Emerging Research Directions and Future Outlook
Integration of 10-Aminodecane-1-thiol in Advanced Hybrid Nanosystems
The integration of this compound into advanced hybrid nanosystems is a burgeoning area of research, driven by the molecule's ability to form stable self-assembled monolayers (SAMs) on various metallic surfaces, particularly gold. biomedres.usnih.gov These nanosystems are typically composed of an inorganic core, such as a metal nanoparticle or quantum dot, and an organic shell, for which this compound is an ideal constituent.
Gold Nanoparticles Functionalized with this compound: Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical and electronic properties. nih.gov The functionalization of AuNPs with this compound is achieved through the strong covalent bond formation between the sulfur atom of the thiol group and the gold surface. nih.gov This creates a stable organic layer that can prevent nanoparticle aggregation and provides a platform for further modification. The terminal amine groups of the this compound monolayer can be used to attach a variety of molecules, such as drugs, proteins, or DNA, for targeted delivery and sensing applications. biomedres.us
Quantum Dots with this compound Surface Ligands: Quantum dots (QDs) are semiconductor nanocrystals with size-tunable photoluminescence properties, making them excellent candidates for bioimaging and sensing. The surface chemistry of QDs is crucial for their stability and functionality in biological environments. While direct studies on this compound with QDs are limited, the principles of thiol-based ligand exchange are well-established. It is anticipated that this compound could serve as a capping agent to enhance the stability and water-solubility of QDs, with the terminal amine groups available for bioconjugation.
Polymer Nanocomposites Incorporating this compound: The incorporation of this compound-functionalized nanoparticles into polymer matrices is a promising strategy for developing advanced nanocomposites. The amine-terminated surface of the nanoparticles can interact with the polymer matrix through hydrogen bonding or covalent linkages, leading to improved dispersion and enhanced mechanical or functional properties of the composite material.
| Hybrid Nanosystem Component | Role of this compound | Potential Applications |
| Gold Nanoparticles | Formation of a stable self-assembled monolayer (SAM) for surface functionalization. | Drug delivery, biosensing, catalysis. |
| Quantum Dots | Surface ligand to enhance stability and provide anchor points for bioconjugation. | Bioimaging, diagnostics, light-emitting devices. |
| Polymer Nanocomposites | Surface modifier for nanoparticles to improve dispersion and interfacial adhesion. | High-performance coatings, advanced structural materials. |
Development of Novel Methodologies for Probing Interfacial Chemistry
A deep understanding of the structure and properties of this compound at interfaces is critical for the rational design of advanced materials. Consequently, the development of novel and refined analytical techniques to probe this interfacial chemistry is an active area of research.
Advanced Spectroscopic Techniques: Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in characterizing the chemical composition and bonding within this compound SAMs. nih.govuba.arnih.gov XPS can confirm the presence of sulfur and nitrogen on the surface and provide information about their chemical states. uba.arnih.gov FTIR can identify the vibrational modes of the alkyl chain and the terminal amine group, offering insights into the conformational order of the monolayer. nih.gov
High-Resolution Microscopy: Scanning Tunneling Microscopy (STM) allows for the direct visualization of the arrangement of this compound molecules on a conductive substrate with atomic resolution. This provides valuable information on the packing density, domain structure, and defects within the SAM.
In-situ and Real-Time Monitoring: A significant trend is the development of techniques for the in-situ and real-time monitoring of the self-assembly process and the subsequent reactions at the interface. Electrochemical techniques, such as cyclic voltammetry and impedance spectroscopy, can be used to study the formation and integrity of the monolayer on an electrode surface. nih.govresearchgate.net Sum-frequency generation (SFG) spectroscopy is a powerful surface-sensitive technique that can provide vibrational spectra of the interfacial molecules, offering insights into their orientation and conformation in real-time.
| Analytical Technique | Information Obtained about this compound SAMs | Key Research Findings |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of sulfur and nitrogen. | Confirmation of covalent Au-S bond formation and presence of terminal amine groups. uba.arnih.gov |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular orientation, conformational order of the alkyl chain. | Identification of characteristic vibrational modes of the thiol and amine functionalities. nih.gov |
| Scanning Tunneling Microscopy (STM) | Surface morphology, molecular packing, and defect analysis. | Visualization of ordered domains and grain boundaries in alkanethiol SAMs. |
| Electrochemical Impedance Spectroscopy (EIS) | Monolayer integrity, dielectric properties, and charge transfer resistance. | Characterization of the insulating properties of the SAM. nih.govresearchgate.net |
| Sum-Frequency Generation (SFG) Spectroscopy | In-situ information on molecular orientation and conformation at buried interfaces. | Real-time monitoring of the self-assembly process and interfacial reactions. |
Advancements in Theoretical Predictions for this compound Behavior in Complex Systems
Computational modeling and theoretical predictions are becoming increasingly vital in complementing experimental studies and providing a deeper understanding of the behavior of this compound in complex systems.
Quantum-Chemical Calculations: Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure and properties of molecules. DFT calculations can be employed to study the adsorption of this compound on metal surfaces, determining the optimal binding geometries, adsorption energies, and the nature of the molecule-surface interaction. These calculations can also shed light on the electronic properties of the functionalized surface, such as changes in the work function.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecular systems over time. For this compound, MD simulations can model the self-assembly process on a substrate, providing insights into the kinetics of monolayer formation and the final equilibrium structure. Furthermore, MD simulations can be used to predict the behavior of this compound-functionalized nanoparticles in different environments, such as in solution or within a polymer matrix, and to study their interactions with biomolecules.
| Theoretical Method | Predicted Properties of this compound | Significance of Predictions |
| Density Functional Theory (DFT) | Adsorption energies, binding geometries on surfaces, electronic structure modifications. | Understanding the fundamental interactions governing self-assembly and surface functionalization. |
| Molecular Dynamics (MD) | Self-assembly dynamics, conformational changes, interactions with solvent and other molecules. | Predicting the structure and stability of SAMs and the behavior of functionalized nanoparticles. |
| Multiscale Modeling | Collective behavior of molecular ensembles, macroscopic properties of hybrid materials. | Bridging the gap between molecular-level understanding and material performance. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
